molecular formula C8H7BrClNO B12966006 2-Bromo-1-(6-chloro-4-methylpyridin-3-yl)ethanone

2-Bromo-1-(6-chloro-4-methylpyridin-3-yl)ethanone

Cat. No.: B12966006
M. Wt: 248.50 g/mol
InChI Key: XRODEVXKCGZAPD-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-chloro-4-methylpyridin-3-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position and a chloro-methyl group at the 6-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-chloro-4-methylpyridin-3-yl)ethanone can be achieved through several methods. One common approach involves the bromination of 6-chloro-4-methylpyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-chloro-4-methylpyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(6-chloro-4-methylpyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-chloro-4-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, which is valuable in medicinal chemistry for the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(6-chloro-4-methylpyridin-3-yl)ethanone is unique due to the presence of both bromine and chloro-methyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

2-bromo-1-(6-chloro-4-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H7BrClNO/c1-5-2-8(10)11-4-6(5)7(12)3-9/h2,4H,3H2,1H3

InChI Key

XRODEVXKCGZAPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)CBr)Cl

Origin of Product

United States

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